1-Naphthalen-2-yl-1H-tetrazole-5-thiol
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Overview
Description
1-Naphthalen-2-yl-1H-tetrazole-5-thiol is a chemical compound with the molecular formula C11H8N4S and a molecular weight of 228.27 g/mol . It is characterized by a tetrazole ring attached to a naphthalene moiety, with a thiol group at the 5-position of the tetrazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthalen-2-yl-1H-tetrazole-5-thiol can be synthesized through several methods. One common synthetic route involves the reaction of 1-isothiocyanatonaphthalene with sodium azide in water . The reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale reactions using similar principles as laboratory-scale methods. The use of automated reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalen-2-yl-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are often employed.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Reduced tetrazole derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
1-Naphthalen-2-yl-1H-tetrazole-5-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalen-2-yl-1H-tetrazole-5-thiol involves its interaction with specific molecular targets. For instance, its anti-HIV activity is attributed to its ability to inhibit reverse transcriptase, an enzyme crucial for viral replication . The thiol group can also interact with metal ions, making it useful in corrosion inhibition .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Similar structure with a phenyl group instead of a naphthalene moiety.
1-(α-Naphthyl)-5-mercaptotetrazole: Another naphthalene-based tetrazole with similar properties.
Uniqueness
1-Naphthalen-2-yl-1H-tetrazole-5-thiol is unique due to its specific combination of a naphthalene ring and a tetrazole-thiol moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
CAS No. |
38560-12-2 |
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Molecular Formula |
C11H8N4S |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
1-naphthalen-2-yl-2H-tetrazole-5-thione |
InChI |
InChI=1S/C11H8N4S/c16-11-12-13-14-15(11)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,14,16) |
InChI Key |
JVUHNRBYOXLUKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=S)N=NN3 |
Origin of Product |
United States |
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